molecular formula C17H19N3O4S B2863150 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide CAS No. 2320459-05-8

5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide

Cat. No. B2863150
CAS RN: 2320459-05-8
M. Wt: 361.42
InChI Key: YYJJOUPFPCTGPJ-UHFFFAOYSA-N
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Description

5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide, also known as CSPB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CSPB is a member of the benzamide class of compounds and has been found to exhibit potent inhibitory effects on a variety of biological targets.

Mechanism of Action

The mechanism of action of 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide involves its ability to inhibit the activity of HDACs and CAs. HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been found to be effective in the treatment of cancer and other diseases. CAs are enzymes that are involved in the regulation of pH in the body, and their inhibition has been found to be effective in the treatment of inflammatory diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide are dependent on the specific biological target that it inhibits. Inhibition of HDACs has been found to result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. Inhibition of CAs has been found to result in the reduction of inflammation and the regulation of pH in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide in lab experiments is its potent inhibitory effects on a variety of biological targets. This makes it a useful tool for studying the role of these targets in disease states. However, one of the limitations of using 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide. One area of research is the development of more potent and selective inhibitors of HDACs and CAs. Another area of research is the investigation of the potential therapeutic applications of 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide in other disease states, such as neurodegenerative diseases and infectious diseases. Additionally, the use of 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide in combination with other therapeutic agents is an area of active research.

Synthesis Methods

The synthesis of 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with the amine group of 6-cyclopropylpyridin-3-amine to form the intermediate amide. The final step involves the reaction of the amide with the sulfonamide group of sulfanilamide to form 5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide.

Scientific Research Applications

5-(N-((6-cyclopropylpyridin-3-yl)methyl)sulfamoyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been found to exhibit potent inhibitory effects on a variety of biological targets, including histone deacetylases (HDACs) and carbonic anhydrases (CAs).

properties

IUPAC Name

5-[(6-cyclopropylpyridin-3-yl)methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-16-7-5-13(8-14(16)17(18)21)25(22,23)20-10-11-2-6-15(19-9-11)12-3-4-12/h2,5-9,12,20H,3-4,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJJOUPFPCTGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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